

An In-depth Technical Guide on the Crystal Structure of Pyrazole Carboxylate Derivatives

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Compound of Interest

Compound Name: Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B181572

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Introduction

This technical guide provides a comprehensive overview of the crystallographic analysis of pyrazole carboxylate derivatives, with a focus on the methodologies and data interpretation relevant to compounds structurally similar to **Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate**. While a specific crystallographic study for **Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate** is not publicly available, this document utilizes data from closely related structures to illustrate the principles and expected outcomes of such an analysis. The information herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the solid-state properties and molecular geometry of this class of compounds.

Pyrazole derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities, making their structural elucidation a critical aspect of medicinal chemistry and materials science. X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystal, offering insights into intermolecular interactions, conformational preferences, and packing motifs that can influence the physical and biological properties of a compound.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest, followed by X-ray diffraction data collection and structure solution.

Synthesis and Crystallization

The synthesis of pyrazole carboxylates can be achieved through various synthetic routes. A common method involves the condensation of a β -dicarbonyl compound with hydrazine or its derivatives. For **Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate**, a plausible synthesis would involve the reaction of ethyl 2-acetyl-3-oxobutanoate with hydrazine hydrate.

General Synthesis Procedure:

- A solution of the β -dicarbonyl compound in a suitable solvent (e.g., ethanol) is prepared.
- Hydrazine hydrate is added dropwise to the solution, often at a reduced temperature to control the reaction rate.
- The reaction mixture is then stirred at room temperature or heated under reflux until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The crude product is purified, typically by column chromatography on silica gel.

Crystallization: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound. Various solvents and solvent mixtures are screened to find the optimal conditions for crystal growth. Common solvents include ethanol, methanol, ethyl acetate, and hexane.

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α radiation).

Data Collection Protocol:

- A suitable single crystal is mounted on a goniometer head.
- The crystal is cooled to a low temperature (e.g., 100 K or 200 K) to minimize thermal vibrations of the atoms.

- The diffractometer collects a series of diffraction images as the crystal is rotated.
- The collected data is processed to yield a set of reflection intensities and their corresponding Miller indices (hkl).

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares on F^2 . Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation: Crystallographic Data for Related Pyrazole Derivatives

The following tables summarize the crystallographic data for two related pyrazole carboxylate derivatives, providing an example of the quantitative data obtained from a single-crystal X-ray diffraction study.

Table 1: Crystal Data and Structure Refinement for Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate ($C_7H_7F_3N_2O_2$)[[1](#)]

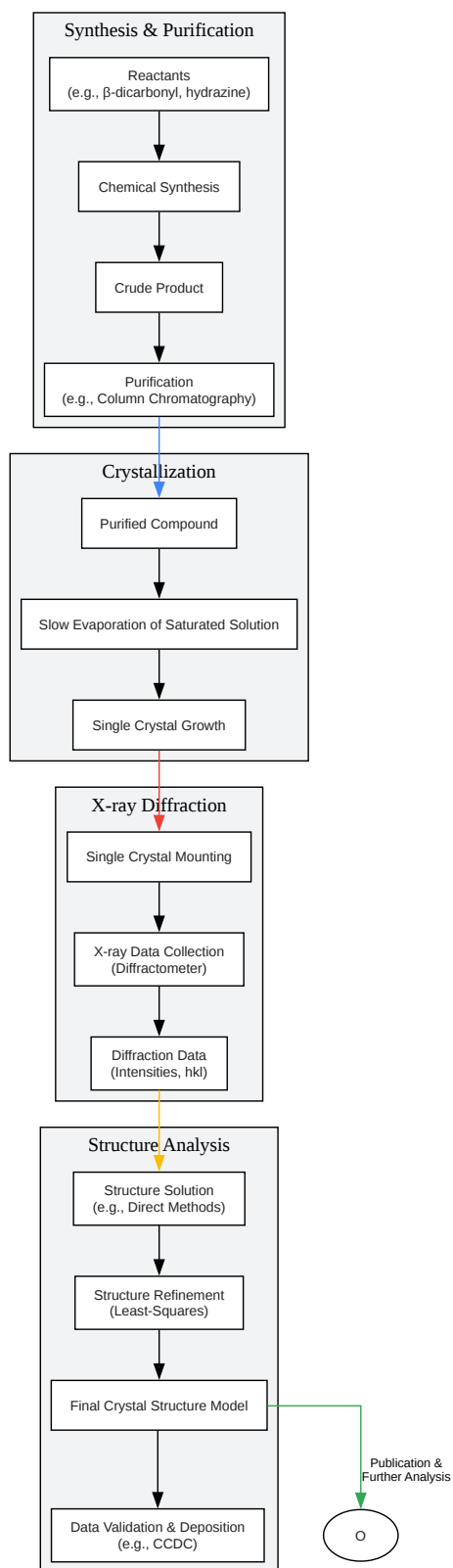
Parameter	Value
Crystal system	Monoclinic
Space group	P2 ₁ /m
a (Å)	6.8088(8)
b (Å)	6.7699(9)
c (Å)	9.9351(12)
α (°)	90
β (°)	105.416(3)
γ (°)	90
Volume (Å ³)	441.48(9)
Z	2
Temperature (K)	200(2)
Wavelength (Å)	0.71073
R _{gt} (F)	0.0398
wR _{ref} (F ²)	0.1192

Table 2: Crystal Data and Structure Refinement for Ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate (C₁₅H₁₇N₃O₄)[[2](#)]

Parameter	Value
Crystal system	Triclinic
Space group	$P\bar{1}$
a (Å)	10.5986(5)
b (Å)	11.5298(5)
c (Å)	13.5386(6)
α (°)	102.694(1)
β (°)	102.999(1)
γ (°)	108.918(1)
Volume (Å ³)	1446.03(11)
Z	4
Temperature (K)	100(1)
Wavelength (Å)	0.71073
R _{gt} (F)	0.0525
wR _{ref} (F ²)	0.1526

Mandatory Visualization

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like **Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate**.



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References

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